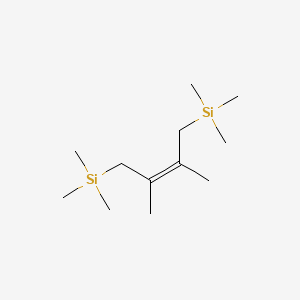
Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, Z-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, Z- is a chemical compound with the molecular formula C12H28Si2. It is known for its unique structure, which includes a silane backbone with two trimethylsilyl groups attached to a 2,3-dimethyl-2-butene-1,4-diyl moiety. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, Z- typically involves the reaction of 2,3-dimethyl-2-butene with trimethylchlorosilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include a temperature range of 0-50°C and a reaction time of several hours .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same reactants and conditions as the laboratory synthesis but is optimized for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, Z- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, Z- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty materials and coatings
Wirkmechanismus
The mechanism of action of Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, Z- involves its interaction with various molecular targets. The trimethylsilyl groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The 2,3-dimethyl-2-butene-1,4-diyl moiety provides a flexible backbone that can interact with different substrates and catalysts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butene-1,4-Diyl Bis(Bromoacetate): Similar structure but different functional groups.
1,4-Bis(trimethylsilyl)benzene: Contains trimethylsilyl groups but has a benzene ring instead of a butene moiety
Uniqueness
Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, Z- is unique due to its combination of a silane backbone with a 2,3-dimethyl-2-butene-1,4-diyl moiety. This structure imparts distinctive chemical properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
55531-95-8 |
|---|---|
Molekularformel |
C12H28Si2 |
Molekulargewicht |
228.52 g/mol |
IUPAC-Name |
[(Z)-2,3-dimethyl-4-trimethylsilylbut-2-enyl]-trimethylsilane |
InChI |
InChI=1S/C12H28Si2/c1-11(9-13(3,4)5)12(2)10-14(6,7)8/h9-10H2,1-8H3/b12-11- |
InChI-Schlüssel |
NWOONZIQJRZSMV-QXMHVHEDSA-N |
Isomerische SMILES |
C/C(=C(\C)/C[Si](C)(C)C)/C[Si](C)(C)C |
Kanonische SMILES |
CC(=C(C)C[Si](C)(C)C)C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hydrazinecarboxamide, 2-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14641913.png)
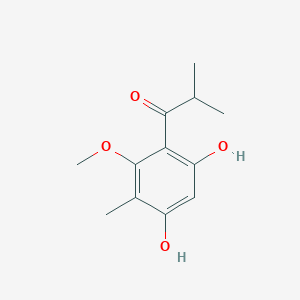
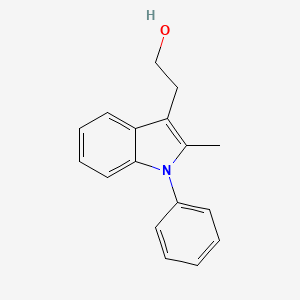
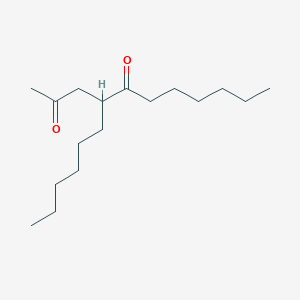
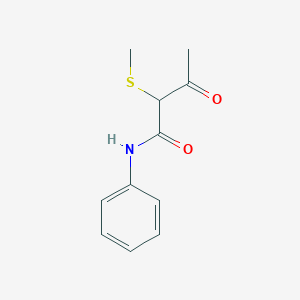
![3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14641945.png)
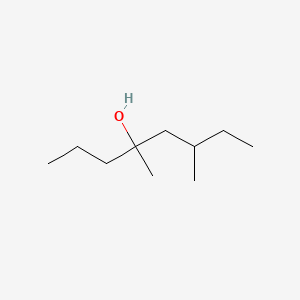
![Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B14641950.png)
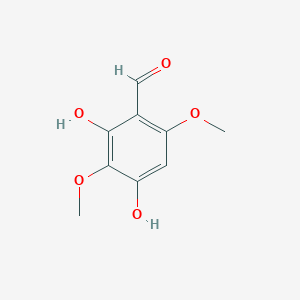
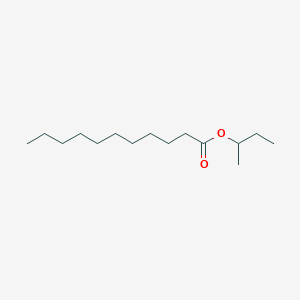
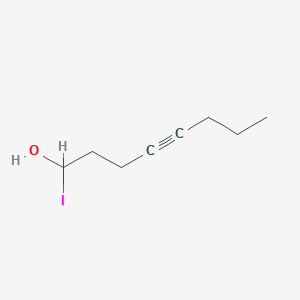
![7,8-Dimethylpyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B14641971.png)
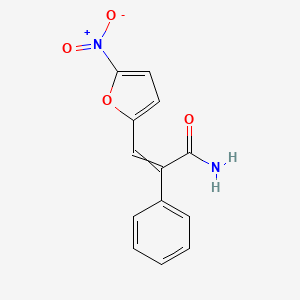
![3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline](/img/structure/B14641988.png)
